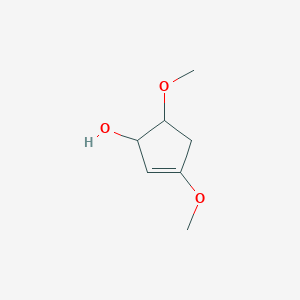
1,1',1''-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of three 4-bromo-3,5-dimethyl-1H-pyrazole units connected to a central methanetriyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) typically involves the following steps:
Formation of 4-bromo-3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent.
Attachment to Methanetriyl Group: The 4-bromo-3,5-dimethyl-1H-pyrazole units are then connected to a central methanetriyl group through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central methanetriyl group or the pyrazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
科学研究应用
1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methyl groups can influence its binding affinity and specificity. In chemical reactions, the compound’s reactivity is governed by the electronic and steric effects of its substituents.
相似化合物的比较
- 4-Bromo-1,3,5-trimethyl-1H-pyrazole
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
Uniqueness: 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) is unique due to its trisubstituted structure, which imparts distinct chemical and physical properties. The presence of three pyrazole units connected to a central methanetriyl group enhances its potential for forming complex structures and interacting with various molecular targets.
属性
CAS 编号 |
146175-68-0 |
|---|---|
分子式 |
C16H19Br3N6 |
分子量 |
535.1 g/mol |
IUPAC 名称 |
1-[bis(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-bromo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C16H19Br3N6/c1-7-13(17)10(4)23(20-7)16(24-11(5)14(18)8(2)21-24)25-12(6)15(19)9(3)22-25/h16H,1-6H3 |
InChI 键 |
XWHKWOJZKAOHHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(N2C(=C(C(=N2)C)Br)C)N3C(=C(C(=N3)C)Br)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
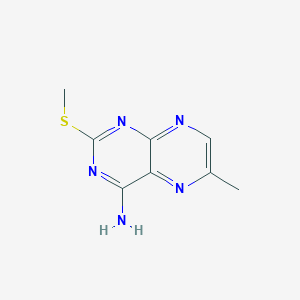
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
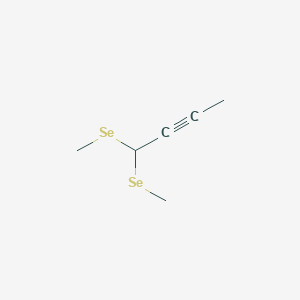
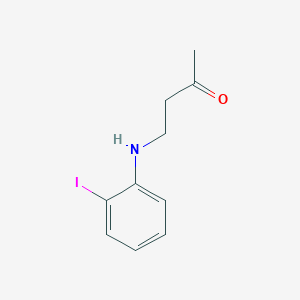
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
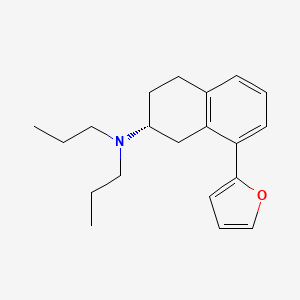
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
